Sodium;2-aminoethanolate;nonanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-aminoethanolate typically involves the reaction of 2-aminoethanol with sodium metal or sodium hydride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction conditions involve the use of ozone and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of sodium 2-aminoethanolate involves the large-scale reaction of 2-aminoethanol with sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity of the product.
Nonanedioic acid is produced industrially through the oxidation of oleic acid using potassium permanganate or nitric acid. The process involves multiple steps, including purification and crystallization, to obtain high-purity nonanedioic acid.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-aminoethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-aminoacetaldehyde.
Reduction: It can be reduced to form 2-aminoethanol.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Nonanedioic acid undergoes reactions such as:
Esterification: It reacts with alcohols to form esters.
Reduction: It can be reduced to form nonanediol.
Condensation: It can undergo condensation reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Sodium 2-aminoethanolate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides and are carried out in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Aminoacetaldehyde
Reduction: 2-Aminoethanol
Substitution: Substituted amines
Esterification: Esters of nonanedioic acid
Condensation: Amides of nonanedioic acid
Scientific Research Applications
Sodium;2-aminoethanolate;nonanedioic acid has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Nonanedioic acid is used in the study of metabolic pathways and as a standard in analytical chemistry.
Medicine: Nonanedioic acid is used in dermatology for the treatment of acne and rosacea due to its antibacterial and anti-inflammatory properties.
Industry: It is used in the production of polymers, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of sodium 2-aminoethanolate involves its ability to act as a nucleophile in substitution reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds.
Nonanedioic acid exerts its effects through its ability to inhibit the growth of bacteria by interfering with their metabolic processes. It also has anti-inflammatory properties, which help reduce inflammation in the skin.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-aminoethanol: Similar to sodium 2-aminoethanolate but lacks the sodium ion.
Nonanedioic acid: Similar to nonanedioic acid but without the sodium 2-aminoethanolate component.
Sodium 2-aminopentanedioate: Another sodium salt of an amino acid with similar properties.
Uniqueness
Sodium;2-aminoethanolate;nonanedioic acid is unique due to its combination of properties from both sodium 2-aminoethanolate and nonanedioic acid. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
125328-97-4 |
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Molecular Formula |
C11H22NNaO5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
sodium;2-aminoethanolate;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6NO.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4;/h1-7H2,(H,10,11)(H,12,13);1-3H2;/q;-1;+1 |
InChI Key |
SIAFLBODDJZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(C[O-])N.[Na+] |
Origin of Product |
United States |
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